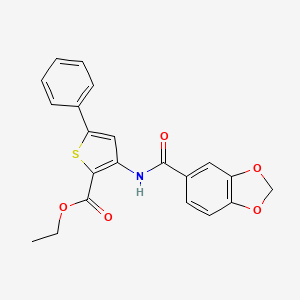

ethyl 3-(2H-1,3-benzodioxole-5-amido)-5-phenylthiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-(1,3-benzodioxole-5-carbonylamino)-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO5S/c1-2-25-21(24)19-15(11-18(28-19)13-6-4-3-5-7-13)22-20(23)14-8-9-16-17(10-14)27-12-26-16/h3-11H,2,12H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEDQJCGWUNDFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2H-1,3-benzodioxole-5-amido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole ring, followed by the formation of the thiophene ring, and finally the esterification process to introduce the ethyl ester group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can lead to efficient and cost-effective production. Industrial methods also focus on minimizing waste and ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2H-1,3-benzodioxole-5-amido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl 3-(2H-1,3-benzodioxole-5-amido)-5-phenylthiophene-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which ethyl 3-(2H-1,3-benzodioxole-5-amido)-5-phenylthiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or by altering their conformation. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene carboxylate esters are a well-studied class of heterocyclic compounds. Below is a detailed comparison of ethyl 3-(2H-1,3-benzodioxole-5-amido)-5-phenylthiophene-2-carboxylate with analogous molecules:

Structural and Functional Group Variations

Key Differences and Implications

Substituent Effects: The benzodioxole amido group in the target compound distinguishes it from amino- or chloroacetamido-substituted analogs. This group may confer enhanced metabolic stability due to the methylenedioxy bridge, a feature seen in CNS-active compounds like safrole derivatives . Chlorophenyl vs. Phenyl: Chlorine substitution (as in ) increases hydrophobicity and may improve membrane permeability but could reduce solubility. Benzothiophene vs.

Synthetic Utility: Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate () is frequently used in Gewald reactions to generate polyfunctional thiophenes. The target compound’s benzodioxole amido group likely requires specialized coupling reagents (e.g., EDC/HOBt) for synthesis, increasing complexity compared to amino-substituted analogs.

Biological Activity

Ethyl 3-(2H-1,3-benzodioxole-5-amido)-5-phenylthiophene-2-carboxylate is a compound that belongs to the class of 1,3-benzodioxole derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Overview of 1,3-Benzodioxole Derivatives

1,3-Benzodioxole derivatives are known for their multifaceted biological activities, including:

- Anti-tumor Effects : These compounds can inhibit tumor growth and induce apoptosis in cancer cells.

- Anti-hyperlipidemic Properties : They can lower lipid levels in the blood and improve liver function.

- Antioxidative Activity : Many derivatives exhibit significant antioxidant properties, which are crucial for preventing oxidative stress-related diseases.

The compound's biological activity is primarily attributed to its structural features that allow it to interact with various biological targets. The following mechanisms have been identified:

- Enzyme Inhibition : this compound may inhibit specific enzymes involved in tumor progression and lipid metabolism.

- Induction of Apoptosis : The compound has been shown to promote apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic factors.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

-

Anti-tumor Activity :

- A study demonstrated that similar benzodioxole derivatives exhibited significant anti-proliferative effects against various cancer cell lines by inducing oxidative stress and apoptosis .

- The compound's ability to inhibit the thioredoxin system was highlighted as a mechanism for enhancing anti-cancer properties.

-

Anti-hyperlipidemic Effects :

- Research on related compounds showed promising results in reducing plasma lipid levels in hyperlipidemic mice models. For instance, a derivative significantly lowered triglycerides and cholesterol levels while improving liver function markers .

- These findings suggest that this compound could have similar lipid-lowering effects.

- Antioxidative Properties :

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for ethyl 3-(2H-1,3-benzodioxole-5-amido)-5-phenylthiophene-2-carboxylate?

Methodological Answer: The compound can be synthesized via a multi-step protocol starting with Gewald thiophene synthesis (to form the thiophene core) followed by amidation. For example:

- Step 1: Prepare 2-amino-4-methyl-5-phenylthiophene-3-ethylcarboxylate using the Gewald reaction, involving cyclization of ketones with cyanoacetates in the presence of sulfur and amines .

- Step 2: Introduce the 2H-1,3-benzodioxole-5-carboxamide group via coupling reagents (e.g., EDC/HOBt) under anhydrous conditions. Optimize reaction time (8–12 hrs) and temperature (25–40°C) to achieve >90% yield .

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture) .

Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Cyanoacetate, S₈, morpholine | 75–85 | |

| 2 | EDC, HOBt, DMF | 85–90 |

Q. How should researchers characterize this compound using spectroscopic methods?

Methodological Answer: Key analytical techniques include:

- ¹H/¹³C NMR: Assign peaks using DEPT-135 and HSQC. The thiophene C-2 carboxylate typically resonates at δ ~165–170 ppm (¹³C), while the benzodioxole protons appear as two singlets (δ 6.7–7.1 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error. For C₂₁H₁₇NO₅S, expected m/z = 403.0821 .

- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry. Similar thiophene derivatives show triclinic P 1 space groups with Z = 2 .

Advanced Research Questions

Q. How can contradictions between predicted and observed spectral data be resolved?

Methodological Answer: Discrepancies often arise from solvent effects or tautomerism. For example:

- NMR Shifts: Use computational tools (e.g., DFT/B3LYP/6-311++G(d,p)) to model solvent effects (DMSO vs. CDCl₃). Adjust for hydrogen bonding in polar solvents .

- Unexpected Peaks: Check for rotamers (e.g., restricted rotation in the amide bond) via variable-temperature NMR .

- Case Study: A 2022 study resolved conflicting ¹³C NMR signals in ethyl thiophene carboxylates by correlating crystal structures (via X-ray) with solution-state data .

Q. What computational approaches are suitable for studying structure-activity relationships (SAR)?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., enzymes like COX-2). Focus on the benzodioxole moiety’s π-π stacking potential .

- QSAR Modeling: Train models using descriptors like logP, polar surface area, and H-bond donors. For thiophene derivatives, hydrophobicity (logP ~4) correlates with membrane permeability .

- MD Simulations: Simulate ligand-receptor dynamics (50 ns trajectories) to assess binding stability .

Q. How to design pharmacological assays to evaluate bioactivity?

Methodological Answer:

- In Vitro Assays:

- Enzyme Inhibition: Test against kinases or proteases using fluorescence-based assays (IC₅₀ determination). Pre-incubate compounds (1–100 µM) with target enzymes .

- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa). Include positive controls (e.g., doxorubicin) and measure EC₅₀ after 48 hrs .

- Data Interpretation: Normalize results to solvent controls and validate with triplicates. For ambiguous results, perform follow-up assays (e.g., flow cytometry for apoptosis) .

Q. What are the critical safety considerations for handling this compound?

Methodological Answer:

- Storage: Keep in airtight containers at –20°C (for long-term stability) with desiccants to prevent hydrolysis .

- PPE: Use nitrile gloves, lab coats, and fume hoods. The compound may cause skin/eye irritation based on structurally similar SDS data .

- Waste Disposal: Neutralize with 10% NaOH solution before incineration to avoid releasing toxic sulfur oxides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.